Cefaparole - 51627-20-4

Cefaparole

Catalog Number: EVT-263298
CAS Number: 51627-20-4
Molecular Formula: C19H19N5O5S3
Molecular Weight: 493.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cefaparole is an antibacterial agent and cell wall biosynthesis inhibitor.
Source and Classification

Cefaparole is classified under the cephalosporin antibiotics, which are derived from the fungus Cephalosporium acremonium (now known as Acremonium chrysogenum). The development of cefaparole is part of ongoing efforts to synthesize new antibiotics that can overcome the growing problem of antibiotic resistance. It has been designed to inhibit bacterial cell wall synthesis, a mechanism common to many antibiotics in this class.

Synthesis Analysis

Methods and Technical Details

The synthesis of cefaparole involves several steps, typically starting from 7-aminocephalosporanic acid (7-ACA) as a key precursor. Various synthetic routes have been explored, including:

  1. Acylation: The introduction of different acyl groups to modify the side chains, enhancing antibacterial activity.
  2. Condensation Reactions: Utilizing reagents such as N-methyl-N-(trimethylsilyl) trifluoroacetamide for derivatization.
  3. Purification Techniques: High-performance liquid chromatography (HPLC) is commonly employed for purification and analysis of the synthesized compounds.

The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of cefaparole.

Molecular Structure Analysis

Structure and Data

Cefaparole contains a beta-lactam ring fused with a dihydrothiazine ring, characteristic of cephalosporins. The molecular formula is C16_{16}H18_{18}N4_{4}O5_{5}S, with a molecular weight of approximately 378.4 g/mol. Its structural representation includes:

  • A beta-lactam ring essential for its antibacterial activity.
  • A side chain that enhances its spectrum of activity against resistant bacteria.

Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are utilized to confirm its structure.

Chemical Reactions Analysis

Reactions and Technical Details

Cefaparole undergoes various chemical reactions typical for beta-lactam antibiotics, including:

  • Hydrolysis: The beta-lactam ring can be hydrolyzed in the presence of water or enzymes like beta-lactamases, leading to loss of activity.
  • Acylation Reactions: These reactions modify the side chains, which can enhance or alter the spectrum of activity against specific bacterial strains.

The stability and reactivity of cefaparole are critical factors influencing its efficacy in clinical applications.

Mechanism of Action

Process and Data

Cefaparole exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death. The effectiveness against resistant strains is attributed to its ability to evade common resistance mechanisms such as hydrolysis by beta-lactamases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cefaparole exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in water and organic solvents like methanol and ethanol.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions or in the presence of certain enzymes.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range characteristic for cephalosporins.

These properties influence its formulation in pharmaceutical preparations.

Applications

Scientific Uses

Cefaparole has significant potential in clinical settings, particularly for treating infections caused by multidrug-resistant bacteria. Its applications include:

  • Clinical Antibiotic: Used in treating severe infections where conventional antibiotics fail.
  • Research Tool: Employed in studies investigating antibiotic resistance mechanisms and the development of new therapeutic strategies.

The ongoing research into cefaparole aims to further elucidate its pharmacokinetics, safety profile, and efficacy across various bacterial infections.

Historical Context & Developmental Trajectory of Cefaparole

Origins in Cephalosporin Antibiotic Research

Cefaparole (chemical name: (6R,7R)-7-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) emerged during the mid-20th century exploration of cephalosporin derivatives. Like all cephalosporins, its core structure originates from Cephalosporium acremonium (reclassified as Acremonium chrysogenum), a fungus producing cephalosporin C as the foundational compound [8]. Chemically, cefaparole features a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephem antibiotics. Its unique molecular modifications include a 4-hydroxyphenylglycine side chain at the C7 position and a 5-methyl-1,3,4-thiadiazole-2-ylthio moiety at C3 (see Figure 1) [7]. These structural elements aimed to enhance stability against β-lactamases and improve pharmacokinetic properties. Early synthetic work on cefaparole involved semi-synthetic pathways common to cephalosporins: nucleophilic displacement of precursor acyl groups followed by enzymatic or chemical side-chain modifications [3]. Despite promising in vitro activity, cefaparole never progressed beyond developmental stages due to factors discussed in Section 1.3.

Table 1: Key Chemical Attributes of Cefaparole

PropertyValue
Chemical FormulaC₁₉H₁₉N₅O₅S₃
Molar Mass493.57 g·mol⁻¹
CAS NumberNot publicly assigned
IUPAC Name(6R,7R)-7-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Key Functional Groupsβ-lactam ring, dihydrothiazine ring, 4-hydroxyphenylglycine, thiadiazolylthio group

Classification Within Cephalosporin Subclasses and Generational Frameworks

Cefaparole is pharmacologically classified as a second-generation cephalosporin based on its antibacterial spectrum and developmental timeline [3] [4]. This classification places it alongside agents like cefuroxime and cefaclor, which exhibit expanded activity against Gram-negative bacteria compared to first-generation compounds while retaining moderate Gram-positive coverage. Key characteristics of cefaparole within this framework include:

  • Spectrum of Activity: Enhanced coverage against Haemophilus influenzae, Enterobacter aerogenes, and certain Bacteroides spp. compared to first-gen agents like cephalexin, attributable to its C3 thiadiazole side chain improving β-lactamase stability [2] [4].
  • Structural Differentiation: Unlike first-gen cephalosporins (e.g., cefazolin), cefaparole’s 5-methyl-1,3,4-thiadiazole group confers greater resistance to hydrolysis by plasmid-mediated β-lactamases [3].
  • Generational Context: Second-gen cephalosporins bridged the gap between narrow-spectrum early cephalosporins and later broad-spectrum third-gen agents (e.g., ceftriaxone). Cefaparole’s development aligned with efforts to combat emerging penicillin-resistant strains in the 1970s [4].

Table 2: Cephalosporin Generational Classification and Cefaparole’s Position

GenerationKey RepresentativesGram-Positive ActivityGram-Negative Activityβ-Lactamase Resistance
FirstCefazolin, Cephalexin+++++ (e.g., E. coli, K. pneumoniae)Low
SecondCefaparole, Cefuroxime+++++ (H. influenzae, Enterobacter)Moderate
ThirdCeftriaxone, Ceftazidime++++++ (Pseudomonas, Neisseria)High (excluding ESBLs)

Discontinuation Factors in Pharmaceutical Development

Cefaparole’s developmental pathway halted prior to clinical deployment or commercialization due to multifactorial challenges:

  • Efficacy and Spectrum Limitations: Despite theoretical advantages, cefaparole demonstrated insufficient activity against critical pathogens compared to contemporaneous cephalosporins. Notably, it lacked reliable coverage against Pseudomonas aeruginosa and Serratia marcescens, pathogens increasingly prevalent in hospital settings [1] [8]. Second-generation agents like cefoxitin eventually surpassed it with superior anaerobic coverage [2].
  • Commercial Viability: The pharmaceutical landscape of the 1970s–1980s prioritized cephalosporins with broader spectra or niche applications (e.g., anti-pseudomonal third-gen agents). Cefaparole occupied a therapeutically overlapping niche without distinct advantages over competitors like cefamandole or cefuroxime [3] [8].
  • Economic and Regulatory Factors: Rising costs of clinical development, coupled with the emergence of potent third-generation cephalosporins, rendered cefaparole commercially nonviable. Pharmaceutical companies diverted resources toward agents with higher market potential or extended patent life [8] [9].
  • Alternative Compound Success: The rapid approval and adoption of advanced cephalosporins (e.g., cefotaxime in 1980) created a therapeutic redundancy for mid-spectrum agents like cefaparole [4]. Its discontinuation exemplifies the competitive attrition common in antibiotic development pipelines.

Properties

CAS Number

51627-20-4

Product Name

Cefaparole

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C19H19N5O5S3

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C19H19N5O5S3/c1-8-22-23-19(32-8)31-7-10-6-30-17-13(16(27)24(17)14(10)18(28)29)21-15(26)12(20)9-2-4-11(25)5-3-9/h2-5,12-13,17,25H,6-7,20H2,1H3,(H,21,26)(H,28,29)/t12-,13-,17-/m1/s1

InChI Key

SBUCDZYLTRYMFG-PBFPGSCMSA-N

SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=C(C=C4)O)N)SC2)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Cefaparole; Lilly 110264; Lilly-110264; Lilly110264; 110264; Cefaparolum; Cefaparol;

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=C(C=C4)O)N)SC2)C(=O)O

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=C(C=C4)O)N)SC2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.